3-Morpholino-5,5-diphenyl-2-thioxooxazolidin-4-one
Description
3-Morpholino-5,5-diphenyl-2-thioxooxazolidin-4-one is a heterocyclic compound featuring an oxazolidinone core substituted with a morpholino group at the 3-position, two phenyl groups at the 5-position, and a thioxo (sulfur-containing) group at position 2. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to diphenyl groups) and enhanced solubility (from the morpholino moiety).
Properties
CAS No. |
88051-69-8 |
|---|---|
Molecular Formula |
C19H18N2O3S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-morpholin-4-yl-5,5-diphenyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C19H18N2O3S/c22-17-19(15-7-3-1-4-8-15,16-9-5-2-6-10-16)24-18(25)21(17)20-11-13-23-14-12-20/h1-10H,11-14H2 |
InChI Key |
DTTVODUACCOYEX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1N2C(=O)C(OC2=S)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholino-5,5-diphenyl-2-thioxooxazolidin-4-one typically involves the following steps:
Formation of the Thioxooxazolidinone Core: This can be achieved through the reaction of a suitable isothiocyanate with an amino acid derivative under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions. Morpholine is reacted with a halogenated precursor of the thioxooxazolidinone core, often in the presence of a base like potassium carbonate.
Addition of Phenyl Groups: The phenyl groups are typically introduced through Friedel-Crafts acylation or alkylation reactions. Benzoyl chloride or benzyl chloride can be used as the phenyl group donors, with aluminum chloride as the catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated derivatives and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are frequently employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-Morpholino-5,5-diphenyl-2-thioxooxazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the field of cancer research.
Medicine
Medically, derivatives of this compound are being studied for their anti-inflammatory and anticancer properties. The presence of the morpholine ring and the thioxooxazolidinone core is believed to contribute to its biological activity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-Morpholino-5,5-diphenyl-2-thioxooxazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring can form hydrogen bonds with active site residues, while the phenyl groups can engage in π-π interactions. The thioxooxazolidinone core may participate in covalent bonding with nucleophilic sites on the target molecule, leading to inhibition or modulation of the target’s activity.
Comparison with Similar Compounds
Substituent Variations at the 3-Position
The morpholino group at the 3-position distinguishes this compound from analogs like 3-Amino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one (CAS 172514-88-4), which bears an amino group instead. Key differences include:
- Polarity: Morpholino’s oxygen and nitrogen atoms enhance hydrogen-bonding capacity and water solubility compared to the simpler amino group .
Substituent Variations at the 5-Position
The diphenyl substituents at the 5-position contrast with smaller alkyl groups in analogs. For example:
- 3-Amino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one (CAS 172514-88-4) features dimethyl groups, resulting in lower molecular weight and reduced lipophilicity (predicted logP ~1.5) compared to the diphenyl-substituted compound (estimated logP ~3.8) .
- Biological Implications : Diphenyl groups may improve membrane permeability but reduce aqueous solubility, a trade-off critical for drug design.
Core Structure Variations
Compounds with unrelated cores but similar functional groups provide additional insights:
- Bis(morpholino-1,3,5-triazine) derivatives (e.g., 4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic acid) replace the oxazolidinone ring with a triazine core.
Functional Group and Pharmacophore Analysis
- Thioxo vs. Oxo Groups : The thioxo (C=S) group in the target compound may offer stronger π-π stacking interactions compared to oxo (C=O) groups in analogs like (4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyloxazolidin-2-one . Sulfur’s larger atomic radius could also alter binding pocket interactions .
- Trifluoromethyl Substitutions : Compounds like those in EP 2 697 207 B1 (e.g., trifluoromethoxy and trifluoromethylphenyl groups) exhibit higher electronegativity and metabolic stability compared to diphenyl groups, which are more prone to oxidative metabolism .
Biological Activity
3-Morpholino-5,5-diphenyl-2-thioxooxazolidin-4-one is a compound of significant interest due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, based on various research findings.
Chemical Structure and Properties
The molecular structure of 3-Morpholino-5,5-diphenyl-2-thioxooxazolidin-4-one includes a morpholine ring and a thioxooxazolidinone core, which contribute to its unique biological properties. The compound has the following characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C17H18N2OS |
| Molecular Weight | 298.40 g/mol |
| CAS Number | 88051-69-8 |
| IUPAC Name | 3-Morpholino-5,5-diphenyl-2-thioxooxazolidin-4-one |
Antimicrobial Properties
Research indicates that compounds similar to 3-Morpholino-5,5-diphenyl-2-thioxooxazolidin-4-one exhibit antimicrobial activity. For instance, oxazolidinone derivatives have been shown to inhibit bacterial protein synthesis by binding to the ribosomal RNA of bacteria, effectively preventing growth and replication.
Anticancer Activity
The thioxooxazolidinone core is associated with anticancer properties. Studies suggest that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation . The specific interactions with cellular targets are still under investigation, but preliminary data suggest promising results in vitro.
The mechanism by which 3-Morpholino-5,5-diphenyl-2-thioxooxazolidin-4-one exerts its biological effects involves several pathways:
- Protein Synthesis Inhibition : Similar to other oxazolidinones, it may inhibit bacterial protein synthesis by binding to the ribosomal subunit.
- Apoptosis Induction : The compound potentially triggers apoptotic pathways in cancer cells by activating pro-apoptotic proteins or inhibiting anti-apoptotic factors .
- Interaction with Enzymes : The morpholine moiety can facilitate interactions with various enzymes involved in metabolic processes, contributing to its pharmacological effects.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antidepressant Activity : A study on a related morpholino compound demonstrated significant antidepressant-like effects in animal models, suggesting that structural modifications can lead to varied pharmacological profiles .
- Enzyme Inhibition : Research has indicated that thioxo derivatives can inhibit key enzymes involved in cancer metabolism, leading to reduced tumor growth in preclinical models .
- Comparative Studies : Comparative analyses with other oxazolidinones have shown that 3-Morpholino-5,5-diphenyl-2-thioxooxazolidin-4-one may possess enhanced selectivity and potency due to its unique structural features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
